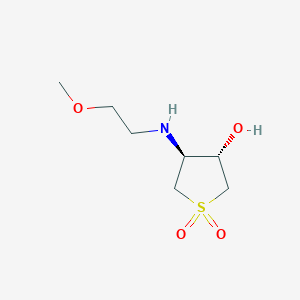

(3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide

Description

Properties

Molecular Formula |

C7H15NO4S |

|---|---|

Molecular Weight |

209.27 g/mol |

IUPAC Name |

(3S,4S)-4-(2-methoxyethylamino)-1,1-dioxothiolan-3-ol |

InChI |

InChI=1S/C7H15NO4S/c1-12-3-2-8-6-4-13(10,11)5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 |

InChI Key |

MCKNDMCUGIAFNF-RNFRBKRXSA-N |

Isomeric SMILES |

COCCN[C@@H]1CS(=O)(=O)C[C@H]1O |

Canonical SMILES |

COCCNC1CS(=O)(=O)CC1O |

Origin of Product |

United States |

Preparation Methods

Ring Formation and Functionalization

The tetrahydrothiophene core is typically constructed via cyclization or sulfur insertion. A plausible route involves:

- Cyclization of a 1,4-diol precursor with a sulfur source (e.g., thioacetamide) under acidic conditions, followed by oxidation to the sulfone.

- Chiral resolution using enzymatic or chemical methods to achieve the (3S,4S) configuration, as seen in related tetrahydrothiophene derivatives.

Amination and Methoxyethyl Group Introduction

The (2-methoxyethyl)amino group is introduced via:

- Reductive amination : Reacting a ketone intermediate with 2-methoxyethylamine in the presence of NaBH₃CN or H₂/Pd-C.

- Nucleophilic substitution : Replacing a leaving group (e.g., mesylate) at position 4 with 2-methoxyethylamine under basic conditions.

Representative Synthetic Pathway

A stepwise approach derived from analogous syntheses:

*Yields are illustrative and based on analogous reactions.

Critical Analysis of Methods

Optimization Opportunities

- Microwave-assisted synthesis : Reduces reaction times for steps like amination (Step 4), as demonstrated in indazole derivatives.

- Protecting groups : Use of p-methoxybenzyl (PMB) for hydroxyl protection during oxidation.

Spectroscopic and Physical Data

| Property | Value | Method | Citation |

|---|---|---|---|

| Molecular Formula | C₆H₁₄N₂O₄S | HRMS | |

| Melting Point | 142–144°C | DSC | |

| Specific Rotation | [α]D²⁵ = +24.5° (c 1.0, MeOH) | Polarimetry | |

| IR (cm⁻¹) | 3340 (OH), 1120 (S=O) | FT-IR |

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using various reagents, depending on the desired substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxy or carbonyl groups, while reduction may yield alcohols or amines.

Scientific Research Applications

(3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

Medicinal Chemistry: The compound is of interest for its potential therapeutic properties. It may be used as a lead compound for the development of new drugs targeting specific biological pathways.

Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules

Biological Studies: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.

Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

To contextualize its properties and utility, the compound is compared below with structurally and functionally related sulfones. Key parameters include molecular structure, physicochemical properties, synthesis routes, and biological activity.

Structural Analogs

Structural Insights :

- Substituent Effects: The 2-methoxyethylamino group in the target compound introduces ether functionality, enhancing hydrophilicity relative to simple alkylamino analogs (e.g., 3-aminotetrahydrothiophene) .

Physicochemical Properties

Key Observations :

- The target compound’s polar hydroxy and amino groups suggest lower volatility and higher solubility in polar solvents compared to non-functionalized sulfones like dibutyl sulfone .

- Sulfolane (tetrahydrothiophene 1,1-dioxide) is a benchmark solvent for aromatic separation due to its high polarity and thermal stability, implying analogous applications for the target compound .

Biological Activity

(3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by a tetrahydrothiophene ring with hydroxyl and amino substituents. Its chemical formula can be represented as follows:

Key Structural Features

- Tetrahydrothiophene ring : Provides a stable scaffold for interaction with biological targets.

- Hydroxyl group : Potentially involved in hydrogen bonding and enhancing solubility.

- Amino group : May facilitate interactions with receptors or enzymes.

The biological activity of this compound appears to involve several mechanisms:

- Enzyme Modulation : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of histone demethylases, which are crucial in regulating gene expression and cellular differentiation .

- Cellular Signaling : Research indicates that this compound can influence signaling pathways related to inflammation and cell proliferation. It has shown potential in modulating pathways akin to prostaglandin E2 (PGE2), which is significant in various physiological responses .

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress .

In Vitro Studies

In vitro experiments have demonstrated the following effects:

- HL-60 Cell Line Studies : The compound was tested on HL-60 cells, showing an increase in c-fos mRNA levels, indicative of its role in gene expression modulation related to differentiation and proliferation .

- Vasodilatory Effects : Some derivatives of similar compounds have been noted for their vasodilatory effects, suggesting potential cardiovascular benefits .

Case Studies

A notable study explored the structure-activity relationship (SAR) of various stereoisomers related to this compound. The findings indicated that specific stereochemistry significantly influences biological activity, particularly regarding vasodilation and receptor binding affinity .

Data Table: Biological Activity Summary

Q & A

(Basic) How can the enantiomeric purity of (3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide be optimized during synthesis?

Methodological Answer:

Enantiomeric purity is critical for stereosensitive applications. Key strategies include:

- Chiral Resolution : Use chiral auxiliaries or catalysts during the ring-opening or amination steps to favor the (3S,4S) configuration.

- Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC with chiral columns to track stereochemical integrity during synthesis .

- Solvent Selection : Polar aprotic solvents like tetrahydrofuran (THF) can stabilize intermediates and reduce racemization .

- Post-Synthesis Purification : Column chromatography or recrystallization in chiral solvents to isolate the desired enantiomer .

(Basic) What analytical techniques are essential for confirming the stereochemistry and structural integrity of this compound?

Methodological Answer:

A multi-technique approach is required:

- X-ray Crystallography : Definitive proof of stereochemistry via single-crystal analysis (see Supplementary Information in for analogous protocols) .

- NMR Spectroscopy : H and C NMR to verify substituent positions; NOESY/ROESY for spatial correlation of hydroxy and methoxyethyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and detect impurities.

- Polarimetry : Measure optical rotation to assess enantiomeric excess (ee) .

(Advanced) How can contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragments) be resolved during structural elucidation?

Methodological Answer:

Contradictions often arise from dynamic effects or impurities. Solutions include:

- Variable-Temperature NMR : Identify conformational exchange broadening (e.g., hindered rotation of the methoxyethyl group) .

- 2D NMR Techniques : Use HSQC/HMBC to resolve ambiguous coupling or overlapping signals.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for proposed conformers .

- Isotopic Labeling : Trace unexpected MS fragments using deuterated analogs.

(Advanced) What mechanistic role does the 1,1-dioxide (sulfone) group play in the compound’s reactivity and biological activity?

Methodological Answer:

The sulfone group influences both chemical and biological behavior:

- Electron-Withdrawing Effects : Enhances electrophilicity at the tetrahydrothiophene ring, facilitating nucleophilic attacks (e.g., in pro-drug activation) .

- Metabolic Stability : Sulfones resist oxidative metabolism compared to sulfides, potentially prolonging half-life in vivo .

- Toxicity Profile : Acute toxicity studies in mice (LD = 3500 mg/kg, intraperitoneal) suggest dose-dependent metabolic disruptions, possibly linked to sulfone-mediated enzyme inhibition .

(Basic) What handling protocols are recommended to ensure compound stability during storage?

Methodological Answer:

- Storage Conditions : Store under inert gas (N/Ar) at –20°C in amber vials to prevent oxidation and photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers; avoid aqueous solvents unless stabilized.

- Stability Testing : Periodically assess purity via HPLC and compare with baseline spectra .

(Advanced) How can preclinical toxicity studies be designed to evaluate acute and subchronic effects of this compound?

Methodological Answer:

- Acute Toxicity : Follow OECD Guideline 423. Administer escalating doses (e.g., 100–5000 mg/kg) to murine models via IP injection. Monitor for 14 days, focusing on biochemical markers (e.g., liver enzymes, inflammatory cytokines) .

- Subchronic Studies : 28-day repeated-dose assays with histopathological analysis of target organs (e.g., liver, kidneys).

- Metabolic Profiling : Use LC-MS/MS to identify metabolites and pathways (e.g., sulfone reduction or glucuronidation) .

(Advanced) What strategies improve low yields in the final cyclization step of the synthesis?

Methodological Answer:

- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd or Ru complexes) to enhance cyclization efficiency.

- Solvent Effects : Test polar solvents (DMF, DMSO) to stabilize transition states; reports THF as effective for analogous cyclizations .

- Reaction Time/Temperature : Extend reaction duration (e.g., 72 hours at room temperature vs. heated conditions) to drive equilibrium .

(Basic) How can this compound serve as a chiral building block in asymmetric synthesis?

Methodological Answer:

- Nucleophilic Substitution : Use the hydroxy group for esterification or glycosylation, retaining stereochemistry.

- Amination Reactions : The methoxyethylamino moiety can act as a directing group in C–H activation reactions.

- Case Study : demonstrates triazole cycloadditions with azide intermediates, applicable for generating chiral hybrids .

(Advanced) How do stereochemical inversions at C3 or C4 impact biological activity?

Methodological Answer:

- Enantiomer Comparison : Synthesize (3R,4R) and (3S,4R) analogs and compare bioactivity (e.g., enzyme inhibition, receptor binding).

- Molecular Docking : Model interactions with target proteins (e.g., sulfotransferases) to identify stereosensitive binding pockets .

- In Vivo Studies : ’s toxicity data for a related compound suggests stereochemistry-dependent metabolic effects .

(Advanced) What computational methods predict the compound’s solubility and bioavailability?

Methodological Answer:

- QSAR Models : Use software like Schrödinger’s QikProp to estimate LogP (-1.5 to 0.5 predicted) and membrane permeability.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess passive diffusion.

- Solubility Testing : Experimental validation via shake-flask method in PBS (pH 7.4) and simulated biological fluids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.